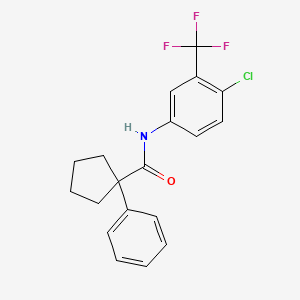

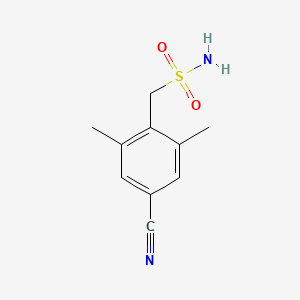

![molecular formula C19H18N2O3S B2489670 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 313469-60-2](/img/structure/B2489670.png)

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar thiazole derivatives involves a multi-step chemical process, including the reaction of phenoxyacetyl chloride with intermediate thiazol-2-amine derivatives. These reactions are often characterized by their specificity to yield the desired product with high purity and are confirmed through various analytical techniques such as NMR, MS, IR, and elemental analyses (G. Liao et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is conducted using techniques like X-ray diffraction and spectroscopy, revealing bond lengths, angles, and the overall geometry of the molecule. DFT (Density Functional Theory) calculations, including B3LYP with 6-31G(d,p) basis sets, are employed to optimize the geometry and analyze vibrational modes, molecular electrostatic potential (MEP), and frontier molecular orbitals (A. Viji et al., 2020).

Chemical Reactions and Properties

Chemical properties of thiazole derivatives, including their reactivity in synthesis and potential biological activities, are significant. These compounds undergo various chemical reactions, providing a basis for their biological and pharmacological applications. For example, their synthesis involves reactions with thiolactic acid, showcasing their versatility in chemical modifications (P. Rana et al., 2008).

Scientific Research Applications

Antimicrobial and Antifungal Activities

- Synthesis and Biological Evaluation of Benzothiazole β-lactam Conjugates : Benzothiazole-substituted β-lactam hybrids, including compounds related to N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, demonstrated moderate antimicrobial activities against various bacterial strains (Alborz et al., 2018).

- Antifungal Effect of Methoxy-N, N-Dimethylpyrimidin-Derivatives : Derivatives of this compound showed potential as antifungal agents against specific fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

- Synthesis and Antimicrobial Activity of 2‐Substituted Phenoxy‐N‐(4‐substituted Phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazol‐2‐yl)acetamide Derivatives : These compounds exhibited promising antimicrobial activity against plant fungi and bacteria (Liao et al., 2017).

Anticancer and Antiproliferative Effects

- Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives : These compounds displayed good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).

- Synthesis and Evaluation of Novel Benzophenone-Thiazole Derivatives as Potent VEGF-A Inhibitors : These compounds, including methoxy group substituted phenyl rings, showed promising antiproliferative effects through VEGF-A inhibition (Prashanth et al., 2014).

- Synthesis and Anticancer and Antiviral Activities of New 2‐Pyrazoline‐Substituted 4‐Thiazolidinones : Certain derivatives exhibited selective inhibition of leukemia cell lines and were active against Tacaribe virus strain (Havrylyuk et al., 2013).

Other Applications

- Design and Synthesis of New 1,3,4-Oxadiazole – Benzothiazole and Hydrazone Derivatives as Promising Chemotherapeutic Agents : These derivatives were synthesized using 3-methoxyphenol and evaluated for antimicrobial and antiproliferative activity (Kaya et al., 2017).

- Synthesis and Antiproliferative Activity Studies of New Functionalized Pyridine Linked Thiazole Derivatives : These compounds demonstrated promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-10-14(8-9-17(13)23-2)16-12-25-19(20-16)21-18(22)11-24-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKVXDJLOBBORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)